molecular formula C26H22FNO3 B2746248 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923257-93-6

4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2746248
CAS No.: 923257-93-6
M. Wt: 415.464
InChI Key: KSJHJCRYGNWEMS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is a complex organic compound with a unique structure that combines a tert-butyl group, a fluorophenyl group, and a chromenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the chromenyl core and introduce the fluorophenyl and tert-butyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boron compounds for Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The chromenyl group can be oxidized under specific conditions to form quinones.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromenyl group can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide is unique due to its combination of a chromenyl core with tert-butyl and fluorophenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

4-tert-butyl-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-26(2,3)17-10-8-16(9-11-17)25(30)28-18-12-13-23-20(14-18)22(29)15-24(31-23)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJHJCRYGNWEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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